molecular formula C12H17ClN2O B13471997 1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride

1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride

Cat. No.: B13471997
M. Wt: 240.73 g/mol
InChI Key: ODCFZHJZCBMSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride is a synthetic organic compound characterized by a propan-1-one backbone substituted with a methylamino group at position 2 and a 2,3-dihydro-1H-isoindolyl moiety at position 1. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications . Structurally, it shares similarities with cathinone derivatives but distinguishes itself through the isoindolyl group, which may influence receptor binding and metabolic stability. Limited safety and pharmacological data are available for this compound, though vendors like EOS Med Chem highlight its use in medicinal chemistry research .

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

1-(1,3-dihydroisoindol-2-yl)-2-(methylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c1-9(13-2)12(15)14-7-10-5-3-4-6-11(10)8-14;/h3-6,9,13H,7-8H2,1-2H3;1H

InChI Key

ODCFZHJZCBMSFI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2C1)NC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride typically involves the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through the reduction of isoindole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Alkylation: The isoindoline core is then alkylated with a suitable alkyl halide to introduce the propan-1-one moiety.

    Methylation: The resulting compound is methylated using methylamine under controlled conditions to form the final product.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving isoindoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Solubility Reported Applications/Effects
Target Compound (1) C₁₂H₁₅ClN₂O 238.72* Methylamino, isoindolyl, propanone Water-soluble† Medicinal research (hypothesized)
(2S)-2-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one HCl C₁₁H₁₃ClN₂O 232.69 Amino (NH₂), isoindolyl, propanone Not reported Life science research
2-Fluoromethcathinone HCl (1-(2-Fluorophenyl)-2-(methylamino)propan-1-one HCl) C₁₀H₁₁ClFNO 215.65 Methylamino, 2-fluorophenyl, propanone Water-soluble Psychoactive stimulant
4-Fluoromethcathinone (4-FMC) HCl C₁₀H₁₁ClFNO 215.65 Methylamino, 4-fluorophenyl, propanone Water-soluble CNS stimulant, serotonin/norepinephrine reuptake inhibition
2-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one HCl C₁₀H₁₃ClN₂O 212.68 Amino (NH₂), isoindolyl, ethanone Not reported Synthetic intermediate

*Calculated based on formula. †Assumed due to hydrochloride salt form.

Key Findings from Comparisons

Amino Group Modifications: The target compound’s methylamino group (N-CH₃) enhances lipophilicity compared to the unmodified amino group (NH₂) in and analogs. This may improve blood-brain barrier penetration, though its pharmacological effects remain unverified . Cathinones like 4-FMC and 2-Fluoromethcathinone () share the methylamino-propanone core but feature fluorinated phenyl rings instead of isoindolyl groups. Fluorine substituents are known to increase potency and metabolic stability in psychoactive compounds .

Backbone and Substituent Effects: The isoindolyl group in the target compound distinguishes it from phenyl-based cathinones. The propanone chain length (3 carbons) in the target compound contrasts with the ethanone (2 carbons) in ’s analog. Longer chains may alter binding kinetics or steric interactions .

Pharmacological Implications: Fluorinated cathinones (e.g., 4-FMC) are well-documented stimulants with high affinities for monoamine transporters . The target compound’s isoindolyl group could redirect activity toward alternative targets, though empirical data are lacking. The absence of fluorine or phenyl rings in the target compound may reduce off-target effects associated with cathinones, making it a candidate for specialized medicinal applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.